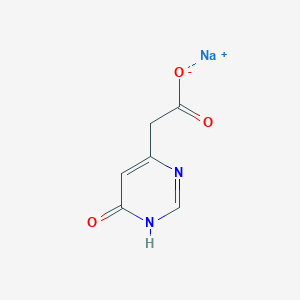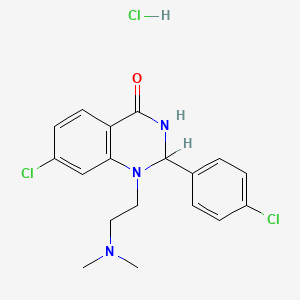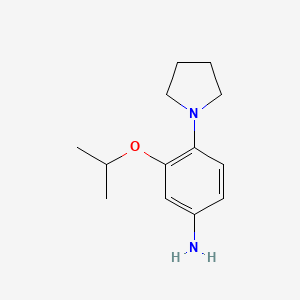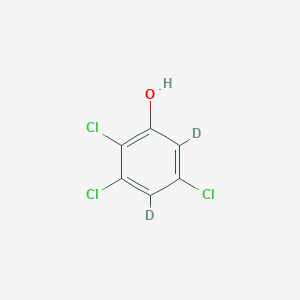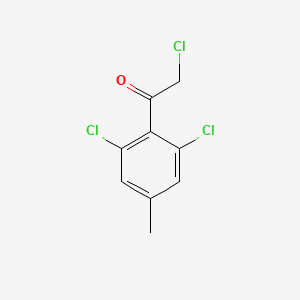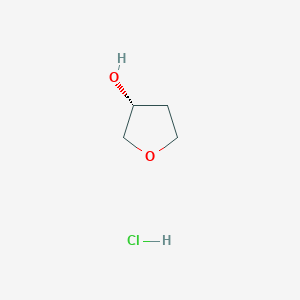
(R)-tetrahydrofuran-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tetrahydrofuran-3-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a hydroxyl group at the third position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tetrahydrofuran-3-ol hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of ®-3-hydroxytetrahydrofuran using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst like a rhodium or ruthenium complex. The reaction is carried out under mild conditions to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-tetrahydrofuran-3-ol hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
®-tetrahydrofuran-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: Further reduction can lead to the formation of tetrahydrofuran.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxotetrahydrofuran or 3-formyltetrahydrofuran.
Reduction: Formation of tetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
科学的研究の応用
®-tetrahydrofuran-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of ®-tetrahydrofuran-3-ol hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations. In medicinal chemistry, its mechanism may involve interaction with molecular targets such as receptors or enzymes, leading to desired therapeutic effects. The exact pathways and molecular targets can vary based on the context of its use.
類似化合物との比較
Similar Compounds
Tetrahydrofuran: A parent compound without the hydroxyl group.
(S)-tetrahydrofuran-3-ol hydrochloride: The enantiomer of ®-tetrahydrofuran-3-ol hydrochloride.
3-hydroxytetrahydrofuran: A precursor in the synthesis of ®-tetrahydrofuran-3-ol hydrochloride.
Uniqueness
®-tetrahydrofuran-3-ol hydrochloride is unique due to its chiral nature and the presence of the hydroxyl group, which imparts specific reactivity and interactions. Its enantioselective synthesis and applications in various fields highlight its importance compared to other similar compounds.
特性
分子式 |
C4H9ClO2 |
|---|---|
分子量 |
124.56 g/mol |
IUPAC名 |
(3R)-oxolan-3-ol;hydrochloride |
InChI |
InChI=1S/C4H8O2.ClH/c5-4-1-2-6-3-4;/h4-5H,1-3H2;1H/t4-;/m1./s1 |
InChIキー |
SPWHBVXUIQJHAA-PGMHMLKASA-N |
異性体SMILES |
C1COC[C@@H]1O.Cl |
正規SMILES |
C1COCC1O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


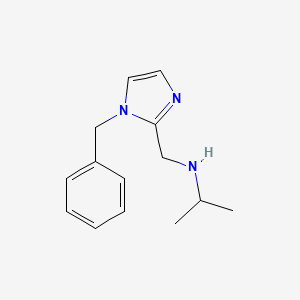


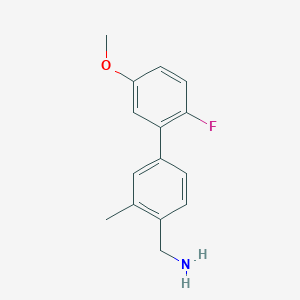

![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
